(S)-1-(3-Fluoro-4-methylphenyl)ethanamine hydrochloride
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Overview
Description
(S)-1-(3-Fluoro-4-methylphenyl)ethanamine hydrochloride is a chiral amine compound that features a fluorine and methyl group on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(3-Fluoro-4-methylphenyl)ethanamine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 3-fluoro-4-methylbenzaldehyde.
Reductive Amination: The aldehyde is subjected to reductive amination using an appropriate amine source and a reducing agent such as sodium triacetoxyborohydride.
Resolution: The resulting racemic mixture is resolved using chiral resolution techniques to obtain the desired (S)-enantiomer.
Hydrochloride Formation: The free base is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic route, with emphasis on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes may be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(3-Fluoro-4-methylphenyl)ethanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The fluorine atom on the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
(S)-1-(3-Fluoro-4-methylphenyl)ethanamine hydrochloride has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: It is used in studies investigating the effects of fluorinated compounds on biological systems.
Industrial Applications: The compound is used in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of (S)-1-(3-Fluoro-4-methylphenyl)ethanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and metabolic stability, making it a valuable pharmacophore in drug design. The exact pathways and targets depend on the specific application and derivative of the compound.
Comparison with Similar Compounds
Similar Compounds
- (S)-1-(4-Fluoro-3-methylphenyl)ethanamine hydrochloride
- (S)-1-(5-Fluoro-2-methylphenyl)ethanamine hydrochloride
- 1-(3-Fluoro-4-methylphenyl)ethanamine hydrochloride
Uniqueness
(S)-1-(3-Fluoro-4-methylphenyl)ethanamine hydrochloride is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct physicochemical properties and biological activities. The presence of both fluorine and methyl groups enhances its lipophilicity and electron-withdrawing effects, making it a versatile intermediate in various chemical syntheses.
Properties
IUPAC Name |
(1S)-1-(3-fluoro-4-methylphenyl)ethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FN.ClH/c1-6-3-4-8(7(2)11)5-9(6)10;/h3-5,7H,11H2,1-2H3;1H/t7-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBLAOTNJWNXKOA-FJXQXJEOSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C)N)F.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)[C@H](C)N)F.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClFN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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